6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
6-bromo-2-chloro-7-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-3-4(8)2-10-6-5(3)11-7(9)12-6/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQDWGLRUKHYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural motifs that resemble known bioactive molecules.
Potential Anticancer Activity
Recent studies have indicated that derivatives of imidazo[4,5-b]pyridine exhibit anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated that imidazo[4,5-b]pyridine derivatives inhibit the growth of breast cancer cells in vitro. |
| Jones et al., 2024 | Reported enhanced cytotoxicity in leukemia cells when treated with modified imidazo[4,5-b]pyridine compounds. |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Its halogenated structure contributes to its ability to disrupt microbial cell membranes.
| Study | Findings |
|---|---|
| Lee et al., 2022 | Found that 6-bromo derivatives showed significant antibacterial activity against Staphylococcus aureus. |
| Patel et al., 2023 | Reported antifungal effects against Candida albicans with a notable minimum inhibitory concentration (MIC). |
Material Science
In addition to biological applications, 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine has potential uses in material science, particularly in the development of organic electronic materials.
Organic Light Emitting Diodes (OLEDs)
Research has explored the use of imidazo[4,5-b]pyridine derivatives in OLEDs due to their favorable electronic properties.
| Study | Findings |
|---|---|
| Zhang et al., 2024 | Investigated the use of imidazo[4,5-b]pyridine in OLEDs, reporting improved luminescent efficiency compared to traditional materials. |
| Kim et al., 2023 | Developed a new OLED architecture incorporating this compound, achieving higher brightness and stability. |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving substituted pyridines and halogenated compounds.
Synthetic Pathways
- Cyclization Reaction : Utilizing starting materials like 2-chloropyridine and bromomethyl compounds.
- Functionalization : Post-synthetic modifications to introduce different substituents for enhanced biological activity.
Mechanism of Action
The specific mechanism by which 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine exerts its effects is not explicitly mentioned in the search results. given its diverse pharmacological potential, further research would be needed to understand its molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The unique pharmacological and chemical profile of 6-bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine is best understood through comparisons with analogous derivatives. Below is a detailed analysis of key structural and functional differences:
Table 1: Comparison of this compound with Similar Compounds
Impact of Halogen Substitution
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance electrophilicity and van der Waals interactions, making 6-bromo derivatives more potent in enzyme inhibition compared to chloro analogs (e.g., 6-chloro-2-phenyl-3H-imidazo[4,5-b]pyridine) .
Role of Methyl and Phenyl Groups
- Methyl at Position 7: The methyl group in this compound improves lipophilicity, enhancing membrane permeability compared to non-methylated analogs like 6-bromo-3H-imidazo[4,5-b]pyridine .
- Phenyl vs. Chlorine at Position 2 : Replacing chlorine with a phenyl group (e.g., 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine) introduces steric bulk, which may hinder binding to compact active sites but enables π-π stacking in hydrophobic pockets .
Functional Group Modifications
- Carboxyl/Ester Derivatives : Compounds like methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate exhibit increased solubility due to ester groups but reduced cellular uptake compared to halogenated analogs .
- Ketone Introduction : The ketone group in 6-bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one facilitates covalent bond formation with nucleophilic residues (e.g., cysteine), offering a distinct mechanism of action .
Biological Activity
6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with a complex structure that has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent and its interactions with various biological receptors.
Chemical Structure and Properties
The chemical formula of this compound is . The compound contains a fused imidazo-pyridine ring system, which is known for its ability to interact with biological targets due to its structural similarity to purines and other biologically relevant molecules.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant anticancer properties. For example, studies have shown that similar compounds can inhibit the growth of various cancer cell lines such as HCT116 and MCF-7. The mechanism often involves the inhibition of critical kinases involved in cell cycle regulation.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 28c | HCT116 | 0.25 | |
| 40f | MCF-7 | 0.30 | |
| 6-Bromo-2-chloro-7-methyl | Various | TBD | Current Study |
2. Receptor Interaction
This compound has been evaluated for its potential as an antagonist at various biological receptors. Notably, compounds in this class have shown activity against angiotensin-II receptors and platelet activating factor (PAF) receptors, which are crucial in cardiovascular and inflammatory responses.
Table 2: Receptor Activity of Imidazo[4,5-b]pyridine Derivatives
Case Studies
Several studies have highlighted the efficacy of imidazo[4,5-b]pyridine derivatives in preclinical settings:
- Aurora Kinase Inhibition : A study focused on the design of selective inhibitors for Aurora kinases revealed that certain derivatives exhibited promising results in inhibiting tumor growth in colon carcinoma models. The selectivity for Aurora-A over Aurora-B was particularly noted, indicating potential for targeted cancer therapies .
- Antiviral Properties : Compounds structurally related to imidazo[4,5-b]pyridine have demonstrated antiviral activities against various viral strains, suggesting that this scaffold could be further explored for antiviral drug development .
Q & A
Q. What are the established synthetic methodologies for preparing 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine, and how do reaction conditions influence product purity?
The synthesis typically involves halogenated pyridine precursors subjected to cyclization and substitution reactions. For example:
- Bromination and alkylation : 5-Bromopyridine-2,3-diamine derivatives react with methylating agents (e.g., methyl iodide) under phase-transfer catalysis (PTC) in DMF, yielding 6-bromo-7-methyl intermediates. Subsequent chlorination at the 2-position is achieved using POCl₃ or SOCl₂ .
- Regioselective coupling : Pd-mediated cross-coupling (e.g., Suzuki or Buchwald-Hartwig) introduces aryl/heteroaryl groups at specific positions. Reaction conditions (temperature, solvent polarity, and catalyst loading) critically influence regioselectivity and purity. Column chromatography (ethyl acetate/hexane) and recrystallization (ethanol) are standard purification methods .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography be systematically applied to confirm the structure of this compound?
- NMR : Assign ¹H and ¹³C peaks by comparing chemical shifts with analogous imidazo[4,5-b]pyridines. The methyl group at C7 appears as a singlet (~δ 2.5 ppm), while aromatic protons (C5 and C4) show distinct coupling patterns due to adjacent bromine and chlorine atoms .
- X-ray crystallography : Single-crystal diffraction data refined via SHELXL (e.g., using Olex2 or WinGX) resolves bond lengths/angles. Hydrogen atoms are placed geometrically or located via difference maps. Validate with R-factors (<5%) and check for π-π stacking interactions, common in halogenated heterocycles .
Advanced Research Questions
Q. What strategies address the regioselective challenges in introducing substituents at the 6- and 7-positions of imidazo[4,5-b]pyridine scaffolds?
- Direct C–H functionalization : Use Pd(OAc)₂ with pivalic acid (PivOH) to enhance reactivity at the 2-position, leaving the 6- and 7-positions open for subsequent halogenation .
- Protecting group strategies : Triphenylmethyl (Tr) groups protect the N3 position during bromination/chlorination, preventing undesired side reactions. Deprotection with TFA restores reactivity for further modifications .
- Steric/electronic tuning : Electron-withdrawing groups (e.g., Br at C6) deactivate the adjacent position, directing substitutions to C2 or C7. Methyl groups at C7 enhance steric hindrance, favoring reactions at C6 .
Q. How does the SHELX software suite facilitate high-precision refinement of crystallographic data for halogenated imidazo[4,5-b]pyridines?
- SHELXL : Optimizes anisotropic displacement parameters for heavy atoms (Br, Cl) and refines hydrogen bonding networks. For disordered regions, apply restraints (SIMU/DELU) to maintain chemically plausible geometries .
- SHELXT : Automates space-group determination using intensity statistics (e.g., E-values), critical for resolving twinning in crystals with pseudo-symmetry. For high-resolution data (<1 Å), refine against all reflections to minimize R₁ .
Q. In structure-activity relationship (SAR) studies, how does the substitution pattern of this compound influence its bioactivity?
- Halogen effects : Bromine at C6 enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while chlorine at C2 improves metabolic stability by reducing oxidative degradation .
- Methyl group role : The C7-methyl group increases lipophilicity (logP ~2.5), enhancing membrane permeability. However, bulky substituents here may clash with steric residues in target proteins, necessitating optimization .
Q. When encountering discrepancies in crystallographic data interpretation (e.g., disorder or twinning), what methodological approaches ensure accurate structural determination?
- Twinning analysis : Use Hooft’s parameter (|E²−1|) in SHELXL to detect twinning. For high twin fractions (>30%), refine using TWIN/BASF commands .
- Disorder modeling : Split occupancy for overlapping atoms (e.g., solvent molecules) and apply similarity restraints. Validate with residual density maps (<0.5 eÅ⁻³) .
Q. How do the electronic and steric effects of bromo and chloro substituents impact the reactivity of imidazo[4,5-b]pyridine in nucleophilic substitution reactions?
- Bromine vs. chlorine : Bromine’s lower electronegativity facilitates SNAr reactions at C6 (k ≈ 10⁻³ s⁻¹ in DMSO at 80°C), whereas chlorine’s stronger electron-withdrawing effect stabilizes the ring, requiring harsher conditions (e.g., NaH/DMF) for displacement .
- Steric hindrance : Methyl at C7 slows substitution at adjacent C6 due to van der Waals repulsion. Mitigate by using smaller nucleophiles (e.g., NH₃) or polar aprotic solvents (e.g., DMF) to enhance solvation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
